Triadimenol A

Übersicht

Beschreibung

Triadimenol A is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, beet, and brassicas. The compound is known for its broad-spectrum activity, high efficacy, and low toxicity. This compound works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby preventing the growth and proliferation of fungi .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triadimenol A is typically synthesized from triadimefon through various reduction processes. The primary methods include:

Reduction by hydrogen: This method involves the use of hydrogen gas in the presence of a catalyst and a polar solvent.

Reduction by aluminum isopropoxide: This method uses aluminum isopropoxide as the reducing agent in the presence of a solvent.

Reduction by borohydride: This method employs borohydride as the reducing agent in a polar solvent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reduction processes using triadimefon as the starting material. The choice of reducing agent and solvent can vary based on the desired yield and purity of the final product. The process is optimized to ensure high efficiency and minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Triadimenol A undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various degradation products.

Reduction: As mentioned earlier, this compound is produced through the reduction of triadimefon.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iron salts. The reaction conditions typically involve controlled temperatures and pH levels.

Reduction: Common reducing agents include hydrogen gas, aluminum isopropoxide, and borohydride.

Substitution: Strong nucleophiles such as halides and alkoxides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various degradation products and substituted derivatives of this compound. These products can have different levels of biological activity and environmental impact .

Wissenschaftliche Forschungsanwendungen

Triadimenol is a fungicide widely used in agriculture to protect crops from fungal diseases . It is a member of the triazole class of fungicides and is known for its systemic activity, meaning it can be absorbed by plants and translocated to other parts, providing comprehensive protection .

Scientific Research Applications

Antifungal Activity: Triadimenol exhibits potent antifungal properties against a broad spectrum of fungal pathogens . Research has demonstrated its effectiveness in controlling diseases such as powdery mildew, rust, and leaf spot in various crops .

Mechanism of Action: The primary mechanism of action involves the inhibition of ergosterol biosynthesis in fungi . Ergosterol is a crucial component of fungal cell membranes, and its disruption leads to impaired fungal growth and reproduction . Studies have also explored synergistic interactions between Triadimenol and other compounds, enhancing its antifungal activity . For example, Cu(II) complexes of triadimenol have shown greater antifungal activities than Triadimenol alone .

Metabolism and Distribution in Plants: Triadimenol's ability to be absorbed and translocated within plants makes it particularly useful in agriculture . Research using radiolabeled triadimenol has shown that it is rapidly absorbed, with peak concentrations reached in most organs within 1 hour . The compound is metabolized and eliminated through feces and urine, with differences observed between male and female subjects .

Residue Analysis: Due to its widespread use, monitoring Triadimenol residues in food products is essential . Multi-residue methods are employed to measure the presence and persistence of Triadimenol in crops .

Toxicological Studies: Toxicological assessments of Triadimenol have been conducted to determine its safety profile . Studies on rats have shown that high doses can lead to adverse effects, including changes in liver function, body weight, and clinical chemistry . However, risk assessments based on dietary exposure have indicated that the combined acute and chronic dietary risks from food and drinking water are below the level of concern for the U.S. population .

Environmental Impact: Research has also focused on the environmental fate of Triadimenol, including its behavior in soil and water . Understanding its persistence, mobility, and degradation pathways is crucial for assessing its potential impact on ecosystems .

Case Studies

Seed Treatment for Take-All Disease: A study on seed treatment with Triadimenol demonstrated its effectiveness in reducing the severity of take-all disease in wheat . The application of Triadimenol as a seed treatment resulted in improved plant health and yield .

Enzyme Activities in Mice Fed with Diets Containing Triademenol for 13 weeks

| Dietary concentration (ppm) | AST (U/l) | ALT (U/l) | Glutamate dehydrogenase (U/l) |

|---|---|---|---|

| Males | |||

| 0 | 26.0 | 29.7 | 5.8 |

| 160 | 31.1 | 31.7 | 13.6* |

| 500 | 39.2** | 47.3* | 46.0* |

| 1500 | 56.3** | 75.9** | 78.1** |

| 4500 | 77.7** | 158.1** | 84.3** |

| Females | |||

| 0 | 30.2 | 27.9 | 9.1 |

| 160 | 34.1 | 30.5 | 9.6 |

| 500 | 41.3* | 38.4* | 26.1* |

| 1500 | 88.4* | 85.8** | 81.1** |

| 4500 | 133.1* | 218.6** | 110.4** |

Note: *Significantly different from control at p < 0.05

Wirkmechanismus

Triadimenol A exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition occurs through the blockage of the demethylation process, which is essential for the production of ergosterol. The compound targets the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol and leading to the accumulation of toxic sterol intermediates. This disruption ultimately results in the death of the fungal cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triadimefon: A precursor to Triadimenol A, also a triazole fungicide with similar mechanisms of action.

Tebuconazole: Another triazole fungicide with a similar mode of action but different chemical structure.

Propiconazole: A triazole fungicide used to control a wide range of fungal diseases in crops.

Uniqueness of this compound

This compound is unique due to its high efficacy and low toxicity compared to other triazole fungicides. Its ability to inhibit ergosterol biosynthesis with minimal environmental impact makes it a preferred choice in agricultural applications. Additionally, the compound’s broad-spectrum activity allows it to be effective against a wide range of fungal pathogens .

Biologische Aktivität

Triadimenol A is a well-studied compound primarily recognized for its fungicidal properties. It is a metabolite of triadimefon, a systemic fungicide used in agriculture. This article delves into the biological activity of this compound, including its metabolism, toxicity, and efficacy against various pathogens.

Chemical Structure and Properties

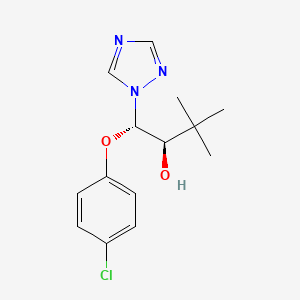

This compound (C14H18ClN3O2) is characterized by its chlorinated phenyl group and a triazole ring, which contribute to its biological activity. The compound exists as enantiomers, with differences in their biological effects.

Metabolism and Excretion

Research indicates that this compound is rapidly absorbed in organisms, with peak concentrations observed in various organs within hours after administration. A study involving male Wistar rats demonstrated that approximately 79-90% of the compound was excreted within 24 hours through urine and feces . The metabolism pathways include hydroxylation and conjugation, leading to various metabolites that may also exhibit biological activity.

Table 1: Metabolic Pathways of this compound

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| Hydroxy-triadimenol | Hydroxylation | Moderate fungicidal activity |

| Conjugated forms | Conjugation | Reduced toxicity |

Toxicological Studies

Toxicological assessments have revealed that this compound can cause liver hypertrophy and changes in blood parameters at high doses. In a 13-week study, male rats exhibited increased liver weights and altered enzyme activities at doses above 500 ppm . The no-observed-adverse-effect level (NOAEL) was established at 15 mg/kg body weight per day for certain isomer compositions .

Case Study: Long-term Exposure Effects

In a long-term study involving Wistar rats, groups were administered varying doses of this compound. The findings highlighted significant changes in liver enzyme levels, indicating potential hepatotoxicity at higher concentrations. For instance:

- AST Levels : Increased from 26 U/l (control) to 77.7 U/l at the highest dose.

- ALT Levels : Increased from 29.7 U/l (control) to 158.1 U/l at the highest dose.

These results suggest a dose-dependent relationship concerning hepatotoxic effects .

Efficacy Against Plant Pathogens

This compound has been shown to effectively control several plant pathogens. In field trials, it demonstrated significant efficacy against wheat pathogens such as Gaeumannomyces graminis, responsible for take-all disease. The application of this compound resulted in delayed symptom onset and improved crop yields compared to untreated controls .

Table 2: Efficacy of this compound Against Plant Pathogens

| Pathogen | Application Rate | Effectiveness (%) |

|---|---|---|

| Gaeumannomyces graminis | 0.22 ml/kg seed | 85 |

| Fusarium spp. | 0.15 ml/kg seed | 78 |

| Rhizoctonia solani | 0.25 ml/kg seed | 90 |

Enantioselectivity and Biological Activity

The enantiomers of Triadimenol exhibit different biological activities, with some studies suggesting that the S-(+)-enantiomer possesses higher fungicidal activity compared to the R-(-)-enantiomer . This enantioselectivity can significantly influence both efficacy and toxicity profiles, making it crucial for future applications.

Eigenschaften

IUPAC Name |

(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZVSMNPJJMILC-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904096, DTXSID101044618 | |

| Record name | erythro-Triadimenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-35-2, 89482-17-7, 89497-66-5 | |

| Record name | Triadimenol, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triadimenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089482177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Triadimenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS,2SR)-Triadimenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIADIMENOL, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL415E9UMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.